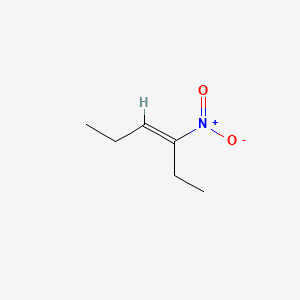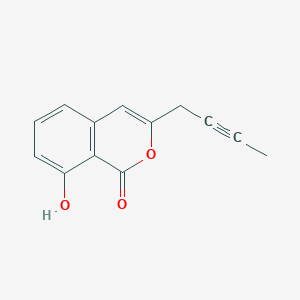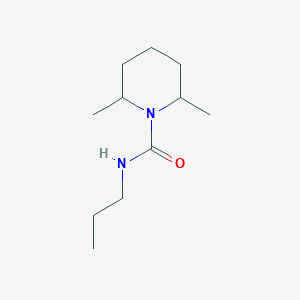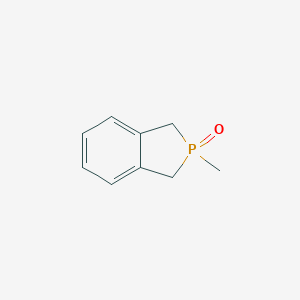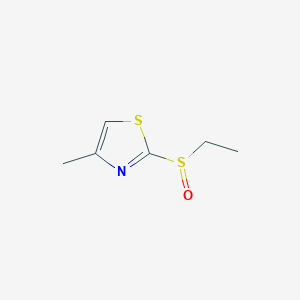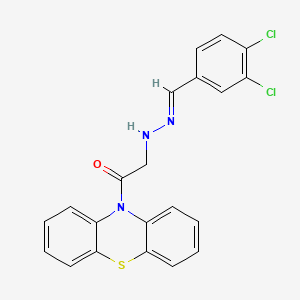
10-(((3,4-Dichlorobenzylidene)hydrazono)acetyl)phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(((3,4-Dichlorobenzylidene)hydrazono)acetyl)phenothiazine is a complex organic compound that belongs to the phenothiazine class of heterocyclic compounds.
Méthodes De Préparation
The synthesis of 10-(((3,4-Dichlorobenzylidene)hydrazono)acetyl)phenothiazine involves multiple steps. One common method starts with the acylation of phenothiazine with acyl chlorides in toluene to form 10-acylphenothiazine. This is followed by a Friedel-Crafts acylation reaction using acyl chloride in the presence of aluminum chloride in carbon disulfide, resulting in 2,10-diacylphenothiazine. Deacylation of this intermediate compound yields the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
10-(((3,4-Dichlorobenzylidene)hydrazono)acetyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
10-(((3,4-Dichlorobenzylidene)hydrazono)acetyl)phenothiazine has a wide range of scientific research applications:
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 10-(((3,4-Dichlorobenzylidene)hydrazono)acetyl)phenothiazine involves its interaction with various molecular targets and pathways. The compound can bind to and inhibit enzymes, receptors, and other proteins, leading to changes in cellular function. For example, phenothiazine derivatives are known to interact with dopamine receptors, which is the basis for their antipsychotic effects . Additionally, the compound’s ability to generate reactive oxygen species can contribute to its antimicrobial and anti-inflammatory activities.
Comparaison Avec Des Composés Similaires
10-(((3,4-Dichlorobenzylidene)hydrazono)acetyl)phenothiazine can be compared with other phenothiazine derivatives such as chlorpromazine, promethazine, and methylene blue. While all these compounds share a common phenothiazine core, they differ in their substituents and, consequently, their biological activities and applications . For instance:
Chlorpromazine: Primarily used as an antipsychotic agent.
Promethazine: Known for its antihistaminic and antiemetic properties.
Methylene Blue: Used as an antimalarial and diagnostic dye.
The unique structure of this compound, particularly the presence of the dichlorobenzylidene and hydrazono groups, contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
66762-13-8 |
|---|---|
Formule moléculaire |
C21H15Cl2N3OS |
Poids moléculaire |
428.3 g/mol |
Nom IUPAC |
2-[(2E)-2-[(3,4-dichlorophenyl)methylidene]hydrazinyl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C21H15Cl2N3OS/c22-15-10-9-14(11-16(15)23)12-24-25-13-21(27)26-17-5-1-3-7-19(17)28-20-8-4-2-6-18(20)26/h1-12,25H,13H2/b24-12+ |
Clé InChI |
RRMWVNFFJJXKJP-WYMPLXKRSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CN/N=C/C4=CC(=C(C=C4)Cl)Cl |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CNN=CC4=CC(=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


